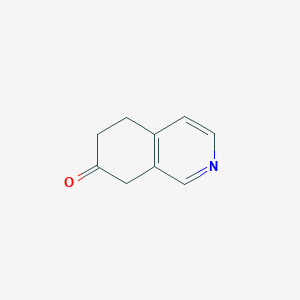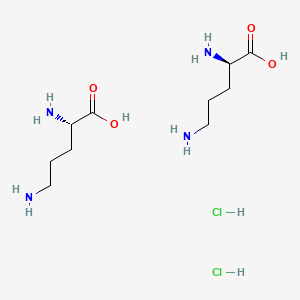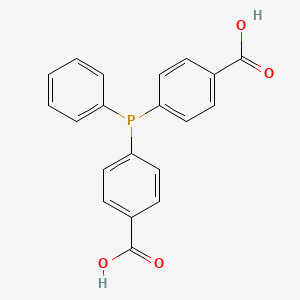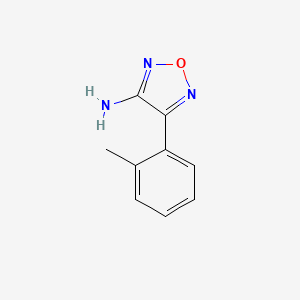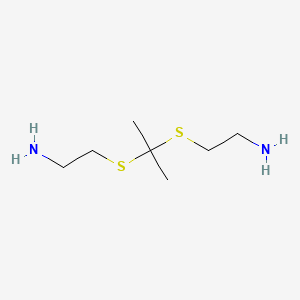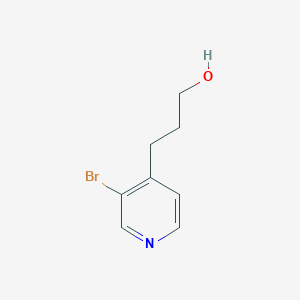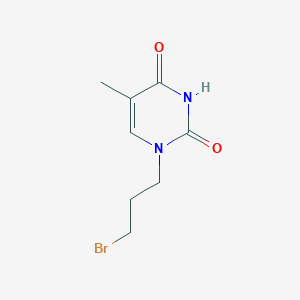![molecular formula C10H7N3 B3050049 1H-Imidazo[4,5-f]quinoline CAS No. 233-55-6](/img/structure/B3050049.png)
1H-Imidazo[4,5-f]quinoline
Übersicht
Beschreibung
1H-Imidazo[4,5-f]quinoline is a heterocyclic compound that consists of an imidazole ring fused to a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Imidazo[4,5-f]quinoline can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions to form the imidazoquinoline core . Additionally, microwave-assisted synthesis has been employed to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazo[4,5-f]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced imidazoquinoline derivatives.
Substitution: Substituted imidazoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Imidazo[4,5-f]quinoline has a wide range of applications in scientific research:
Wirkmechanismus
1H-Imidazo[4,5-f]quinoline exerts its effects primarily through the activation of Toll-like receptors (TLRs), particularly TLR7 and TLR8 . Upon binding to these receptors, the compound triggers a signaling cascade that leads to the activation of nuclear factor-κB (NF-κB) and the production of pro-inflammatory cytokines. This mechanism underlies its immunostimulatory and antiviral properties.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazo[4,5-c]quinoline: Similar in structure but differs in the position of the nitrogen atoms in the imidazole ring.
Imidazo[1,5-a]quinoxalines: These compounds have a quinoxaline ring fused to an imidazole ring and exhibit different biological activities.
Quinazoline derivatives: These compounds share the quinoline core but have different substituents and biological properties.
Uniqueness: 1H-Imidazo[4,5-f]quinoline is unique due to its specific arrangement of nitrogen atoms and its ability to activate TLR7 and TLR8, which distinguishes it from other similar compounds in terms of its immunostimulatory and antiviral activities .
Eigenschaften
IUPAC Name |
6H-imidazo[4,5-f]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-7-8(11-5-1)3-4-9-10(7)13-6-12-9/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLSLCYDXFQZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC=C3C(=NC=N3)C2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177867 | |
| Record name | 1H-Imidazo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233-55-6 | |
| Record name | 1H-Imidazo(4,5-f)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


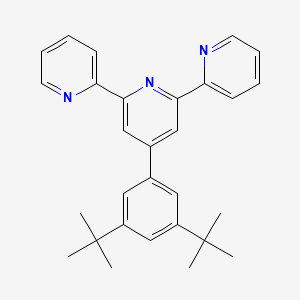
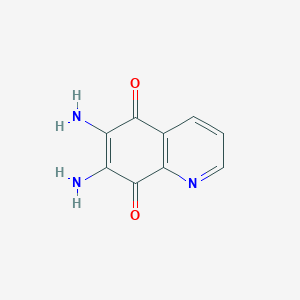

![2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3049972.png)
